molecular formula C27H28N4O3 B1193192 MIPS1780

MIPS1780

Cat. No.: B1193192
M. Wt: 456.546
InChI Key: LLWQMJIACVELIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MIPS1780 is a novel selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and neurodegenerative diseases like Alzheimer’s disease (AD). Discovered through structure-activity relationship (SAR) studies, this compound belongs to a class of 6-phenylpyrimidin-4-one derivatives optimized for enhanced selectivity and cooperativity with the endogenous agonist acetylcholine (ACh) . Unlike earlier M1 PAMs, this compound exhibits a unique biaryl pendant group that modulates receptor activity by binding to an extracellular vestibule formed by transmembrane domains (TM2, TM7) and extracellular loop 2 (ECL2) . Its pharmacological profile includes high binding affinity (logKB = 7.3 ± 0.1) and robust positive cooperativity with ACh (αβ = 28 ± 3), making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.546

IUPAC Name

3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one

InChI

InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3

InChI Key

LLWQMJIACVELIS-UHFFFAOYSA-N

SMILES

O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MIPS1780;  MIPS-1780 MIPS 1780

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MIPS1780 is part of a growing class of M1 mAChR PAMs, including BQCA , PF-06767832 , and VU6004256 . Below is a systematic comparison based on structural, functional, and binding properties:

Structural Features

Compound Core Structure Pendant Group Key Modifications
This compound 6-Phenylpyrimidin-4-one Biaryl group Optimized pendant for enhanced selectivity
BQCA Benzodiazepine None Lacks extended pendant group
PF-06767832 Thiazole Thiazole moiety Extended pendant for TM2 interactions
VU6004256 Pyrazole Pyrazole moiety Hybrid scaffold for dual efficacy

Binding and Functional Parameters

Data from radioligand binding and functional assays (Table 1 and 2 in referenced studies ):

Parameter This compound BQCA PF-06767832 VU6004256
Binding Affinity (logKB) 7.3 ± 0.1 6.1 ± 0.2 7.8 ± 0.1 7.5 ± 0.2
Cooperativity with ACh (αβ) 28 ± 3 12 ± 2 35 ± 4 32 ± 3
Efficacy (τB) 1.9 ± 0.2 1.2 ± 0.1 2.1 ± 0.3 1.7 ± 0.2
Mutagenesis Sensitivity Y179A/W400A abolish binding Same as this compound Same as this compound Same as this compound

Key Findings from Mutagenesis Studies

  • Shared Binding Pocket : All four PAMs depend on residues Y179<sup>ECL2</sup> and W400<sup>7.35</sup> for binding, confirming a common allosteric site in the extracellular vestibule .
  • Divergent Roles of Y82<sup>2.61</sup> :
    • This compound, PF-06767832, and VU6004256 show reduced affinity at Y82A mutants, whereas BQCA remains unaffected, suggesting nuanced interactions with the pendant group .
    • Y82<sup>2.61</sup> mediates π-π interactions with the thiazole (PF-06767832) or pyrazole (VU6004256, this compound) groups .
  • Functional Selectivity :
    • This compound and PF-06767832 exhibit higher intrinsic efficacy (τB > 1.5) compared to BQCA, correlating with their extended pendant groups .
    • VU6004256 displays dual PAM-agonist activity, a feature absent in this compound .

Pharmacological Implications

  • Therapeutic Potential: this compound’s higher cooperativity and selectivity over BQCA reduce off-target risks, a critical advantage for CNS-targeted therapies .
  • Structural Optimization : The biaryl pendant in this compound improves receptor subtype selectivity (M1 over M2/M3 mAChRs) compared to PF-06767832 and VU6004256 .
  • Limitations : Unlike BQCA, this compound’s efficacy is sensitive to mutations at Y82<sup>2.61</sup>, highlighting a trade-off between potency and structural flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MIPS1780
Reactant of Route 2
Reactant of Route 2
MIPS1780

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.